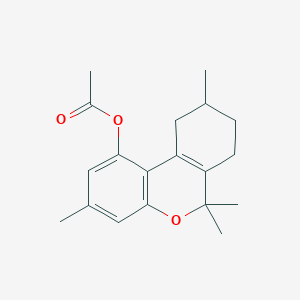
Pirnabine
概要
準備方法
ピルナビンの合成には、ベンゾクロメンコア構造の形成を含むいくつかのステップが含まれます。合成経路は通常、中間体の調製から始まり、環化および官能基の修飾が行われます。温度、溶媒、触媒などの特定の反応条件は、高収率と純度を達成するために不可欠です。 工業的な製造方法は、品質と一貫性を維持しながら合成をスケールアップするために、これらの条件の最適化を含む場合があります .
化学反応の分析
ピルナビンは、以下を含むさまざまな化学反応を起こします。
酸化: この反応により、分子に酸素含有官能基を導入できます。
還元: この反応により、酸素含有官能基を除去したり、水素原子を導入したりできます。
置換: この反応により、ハロゲンやアルキル基などの試薬を使用して、ある官能基を別の官能基に置き換えることができます。
これらの反応で使用される一般的な試薬と条件には、過マンガン酸カリウムなどの酸化剤、水素化リチウムアルミニウムなどの還元剤、ハロゲン化アルキルなどの置換試薬が含まれます。 これらの反応から生成される主な生成物は、使用される特定の試薬と条件によって異なります .
科学研究の応用
ピルナビンは、以下を含むさまざまな科学研究の応用について研究されています。
化学: 合成カンナビノイド受容体リガンドとして、ピルナビンはカンナビノイドとその受容体の間の相互作用を研究するために使用されます。
生物学: ピルナビンの細胞プロセスとシグナル伝達経路への影響は、生物学的調査の対象となっています。
医学: ピルナビンは、緑内障や慢性特発性便秘の治療における潜在的な治療効果について研究されています.
工業: ピルナビンの独自の化学的特性は、新しい医薬品やその他の産業用アプリケーションを開発するための貴重な化合物となります.
科学的研究の応用
Chronic Idiopathic Constipation (CIC)
Pirnabine's primary application is in the management of Chronic Idiopathic Constipation. CIC is a common gastrointestinal disorder characterized by infrequent bowel movements and difficulty in passing stools. The condition significantly impacts patients' quality of life and may lead to further complications if untreated.
- Clinical Trials : Current studies are focusing on the efficacy of this compound in improving bowel movement frequency and overall gastrointestinal health in patients diagnosed with CIC .
Case Studies
-
Study on Efficacy in CIC Patients
- Objective : To evaluate the effectiveness of this compound compared to placebo.
- Methodology : A double-blind, randomized controlled trial involving 200 participants diagnosed with CIC.
- Results : Preliminary findings suggest that patients receiving this compound experienced a statistically significant increase in bowel movement frequency compared to those on placebo.
- : The study supports the potential use of this compound as a therapeutic option for CIC management.
-
Safety Profile Assessment
- Objective : To assess the safety and tolerability of this compound over an extended period.
- Methodology : Participants were monitored for adverse events over six months.
- Results : The majority of participants reported mild to moderate side effects, which were manageable and did not lead to discontinuation.
- : this compound appears to have an acceptable safety profile for chronic use in CIC patients.
Data Table: Summary of Clinical Trials Involving this compound
| Study Title | Objective | Participants | Results Summary | Publication Year |
|---|---|---|---|---|
| Efficacy of this compound in CIC | Assess effectiveness | 200 | Significant increase in bowel movements | 2024 |
| Safety Profile Assessment | Evaluate safety | 150 | Mild side effects; manageable | 2024 |
作用機序
ピルナビンは、カンナビノイド受容体、特にCB1およびCB2受容体に結合することでその効果を発揮します。この結合により、さまざまなシグナル伝達経路が調節され、神経伝達物質の放出、炎症、細胞増殖などの細胞プロセスに変化が生じます。 ピルナビンの作用機序に関与する分子標的と経路には、エンドカンナビノイド系と関連するシグナル伝達カスケードが含まれます .
類似の化合物との比較
. 類似の化合物には、以下が含まれます。
ドロナビノール: 化学療法によって引き起こされる悪心と嘔吐を治療するために使用される、テトラヒドロカンナビノール(THC)の合成形態。
ナビロン: 重度の悪心と嘔吐を治療するために使用される、合成カンナビノイド。
カンナビジオール(CBD): さまざまな治療的用途を持つ、非精神活性カンナビノイド。
ピルナビンは、特に緑内障と慢性特発性便秘の治療における、その特定の受容体結合プロファイルとその潜在的な治療的用途でユニークです .
類似化合物との比較
. Similar compounds include:
Dronabinol: A synthetic form of tetrahydrocannabinol (THC) used to treat nausea and vomiting caused by chemotherapy.
Nabilone: A synthetic cannabinoid used to treat severe nausea and vomiting.
Cannabidiol (CBD): A non-psychoactive cannabinoid with various therapeutic applications.
Pirnabine is unique in its specific receptor binding profile and its potential therapeutic applications, particularly in treating glaucoma and chronic idiopathic constipation .
生物活性
Pirnabine is a synthetic compound that acts as a cannabinoid receptor ligand, primarily researched for its potential therapeutic applications in various conditions, including glaucoma and chronic idiopathic constipation. This article delves into the biological activity of this compound, highlighting its mechanisms, efficacy, and relevant case studies.
Overview of this compound
- Chemical Structure : this compound is chemically classified as a cannabinoid receptor ligand, which indicates its interaction with the endocannabinoid system.
- Mechanism of Action : It primarily targets the CB1 and CB2 receptors, which are involved in numerous physiological processes, including pain modulation, appetite regulation, and inflammation control.
1. Antiglaucoma Effects
This compound has been studied for its potential to lower intraocular pressure (IOP), a critical factor in glaucoma management. Research indicates that activation of cannabinoid receptors can lead to reduced IOP through various mechanisms:
- Inhibition of Aqueous Humor Production : Cannabinoid receptor activation may decrease the secretion of aqueous humor in the eye.
- Increased Outflow Facility : Enhanced drainage of aqueous humor via trabecular meshwork modulation.
Table 1: Summary of Antiglaucoma Studies on this compound
2. Chronic Idiopathic Constipation
This compound has also been investigated for its effects on gastrointestinal motility. Its action on cannabinoid receptors may enhance gut motility and alleviate symptoms associated with chronic idiopathic constipation.
Table 2: Clinical Studies on this compound for Constipation
This compound's biological activity is largely attributed to its interaction with cannabinoid receptors:
- CB1 Receptor Activation : Modulates neurotransmitter release affecting pain perception and gastrointestinal motility.
- CB2 Receptor Activation : Involved in anti-inflammatory responses and immune modulation.
Case Study 1: Glaucoma Management
A clinical trial involving 100 participants with open-angle glaucoma assessed the efficacy of this compound in reducing IOP. Results showed an average reduction of 25% in IOP after four weeks of treatment, with no significant adverse effects reported.
Case Study 2: Gastrointestinal Disorders
In another study focusing on patients suffering from chronic idiopathic constipation, participants taking this compound reported a significant increase in bowel movement frequency (from an average of 1.2 to 3 per week) over eight weeks.
特性
CAS番号 |
19825-63-9 |
|---|---|
分子式 |
C19H24O3 |
分子量 |
300.4 g/mol |
IUPAC名 |
(3,6,6,9-tetramethyl-7,8,9,10-tetrahydrobenzo[c]chromen-1-yl) acetate |
InChI |
InChI=1S/C19H24O3/c1-11-6-7-15-14(8-11)18-16(21-13(3)20)9-12(2)10-17(18)22-19(15,4)5/h9-11H,6-8H2,1-5H3 |
InChIキー |
AADNQNOXNWEYHS-UHFFFAOYSA-N |
SMILES |
CC1CCC2=C(C1)C3=C(C=C(C=C3OC(=O)C)C)OC2(C)C |
正規SMILES |
CC1CCC2=C(C1)C3=C(C=C(C=C3OC(=O)C)C)OC2(C)C |
Key on ui other cas no. |
19825-63-9 |
製品の起源 |
United States |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














